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Compound of Interest

Compound Name: 5-Ethoxy-4-methyloxazole

Cat. No.: B119874

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Ethoxy-4-methyloxazole, a key intermediate in various chemical syntheses. This document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, complete with detailed experimental protocols and a logical workflow for its spectroscopic

analysis.

Core Spectroscopic Data

The empirical formula for 5-Ethoxy-4-methyloxazole is CeHaNO2, with a molecular weight of
127.14 g/mol .[1] The following sections and tables summarize the key spectroscopic data for
this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The *H NMR and 3C NMR spectra provide detailed information about the
hydrogen and carbon skeletons of the molecule, respectively.

1H NMR (Proton NMR) Data

The *H NMR spectrum of 5-Ethoxy-4-methyloxazole exhibits distinct signals corresponding to
the different types of protons in the molecule. The ethoxy group protons typically appear as a
triplet and a quartet, while the methyl and oxazole ring protons appear as singlets.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not available Oxazole-H
Data not available Quartet 2H -OCH2CHs
Data not available Singlet 3H -CHs
Data not available Triplet 3H -OCH2CHs

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the 5-

Ethoxy-4-methyloxazole molecule.

Chemical Shift (6) ppm

Assignment

Data not available

C=N (Oxazole ring)

Data not available

C-O (Oxazole ring)

Data not available

C-4 (Oxazole ring)

Data not available

C-5 (Oxazole ring)

Data not available

-OCH2CHs

Data not available

-CHs

Data not available

-OCH2CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 5-Ethoxy-4-methyloxazole
will show characteristic absorption bands for the C-O, C=N, and C-H bonds.
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Wavenumber (cm~?) Intensity Assignment

Data not available - C-H stretch (aromatic/aliphatic)
Data not available - C=N stretch (oxazole ring)
Data not available - C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 5-Ethoxy-4-methyloxazole will
show a molecular ion peak corresponding to its molecular weight, as well as fragmentation
peaks that can help to confirm its structure.

m/z Interpretation
127.14 Molecular lon [M]*
Data not available Fragment ions

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
are generalized protocols that can be adapted for 5-Ethoxy-4-methyloxazole.

NMR Spectroscopy Protocol

Sample Preparation:

» Dissolve approximately 5-10 mg of 5-Ethoxy-4-methyloxazole in 0.5-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).

e Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:

e The *H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
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e Acquire the spectrum at room temperature.

e Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

e The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or
32 scans are often sufficient.

o Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm).
13C NMR Acquisition:

e The 3C NMR spectrum is recorded on the same spectrometer, typically at a frequency of
100 or 125 MHz.

e A proton-decoupled sequence is used to simplify the spectrum.

e Alarger number of scans (e.g., 1024 or more) is usually required due to the low natural
abundance of 13C.

e The relaxation delay may be increased for quaternary carbons.

o Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

o For a liquid sample like 5-Ethoxy-4-methyloxazole, a thin film can be prepared by placing a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates.

Data Acquisition:
e The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
o A background spectrum of the clean, empty salt plates is recorded first.

e The sample is then placed in the spectrometer's sample compartment.
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e The spectrum is typically scanned over the range of 4000-400 cm™1.

e Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

o Prepare a dilute solution of 5-Ethoxy-4-methyloxazole in a volatile solvent such as
dichloromethane or ethyl acetate.

Instrumentation and Analysis:

e The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer
(GC-MS).

o A capillary column suitable for the separation of heterocyclic compounds is used (e.g., a DB-
5 or equivalent).

e The GC oven temperature is programmed to start at a low temperature (e.g., 50 °C) and
ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from the
solvent and any impurities.

e The mass spectrometer is typically operated in electron ionization (El) mode at 70 eV.

e The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 5-Ethoxy-4-methyloxazole.
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Caption: Logical workflow for the spectroscopic analysis of 5-Ethoxy-4-methyloxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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